REACTION_SMILES
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[Al+3:14].[ClH:1].[H-:13].[H-:16].[H-:17].[H-:18].[Li+:15].[N:2]12[CH2:3][CH2:4][C:5]([C:10](=[O:11])[OH:12])([CH2:6][CH2:7]1)[CH2:8][CH2:9]2.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[N:2]12[CH2:3][CH2:4][C:5]([CH2:10][OH:11])([CH2:6][CH2:7]1)[CH2:8][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C12CCN(CC1)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCC12CCN(CC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |